Phthalic acid, cyclohexyl ethyl ester

Plasticizer volatility Thermal stability PVC processing

Phthalic acid, cyclohexyl ethyl ester (IUPAC: 2-O-cyclohexyl 1-O-ethyl benzene-1,2-dicarboxylate; CAS 5333-60-8) is an asymmetric phthalate diester with molecular formula C16H20O4 and molecular weight 276.33 g/mol. It belongs to the phthalic acid ester (PAE) family, a class of compounds primarily used as plasticizers to impart flexibility, durability, and workability to polymers—most notably polyvinyl chloride (PVC).

Molecular Formula C16H20O4
Molecular Weight 276.33 g/mol
CAS No. 5333-60-8
Cat. No. B14736637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalic acid, cyclohexyl ethyl ester
CAS5333-60-8
Molecular FormulaC16H20O4
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2
InChIInChI=1S/C16H20O4/c1-2-19-15(17)13-10-6-7-11-14(13)16(18)20-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3
InChIKeyBNTNXFQAIVBINE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalic Acid, Cyclohexyl Ethyl Ester (CAS 5333-60-8): Procurement-Relevant Identity and Physicochemical Baseline


Phthalic acid, cyclohexyl ethyl ester (IUPAC: 2-O-cyclohexyl 1-O-ethyl benzene-1,2-dicarboxylate; CAS 5333-60-8) is an asymmetric phthalate diester with molecular formula C16H20O4 and molecular weight 276.33 g/mol . It belongs to the phthalic acid ester (PAE) family, a class of compounds primarily used as plasticizers to impart flexibility, durability, and workability to polymers—most notably polyvinyl chloride (PVC) [1]. Unlike the majority of commercial phthalate plasticizers, which are symmetric diesters (e.g., DEHP, DBP, DEP), this compound bears two chemically distinct ester moieties: a cyclohexyl group on one carboxylate and an ethyl group on the other. This structural asymmetry has measurable consequences for its physical properties, metabolic fate, and environmental persistence, creating quantifiable differentiation from in-class symmetric alternatives.

Why Generic Phthalate Substitution Fails: Asymmetric Structure Consequences for Phthalic Acid, Cyclohexyl Ethyl Ester (CAS 5333-60-8)


Phthalate plasticizers are frequently treated as interchangeable commodity chemicals; however, this assumption fails for phthalic acid, cyclohexyl ethyl ester because its asymmetric diester structure departs fundamentally from the symmetric architecture of dominant in-class compounds such as diethyl phthalate (DEP), dibutyl phthalate (DBP), dicyclohexyl phthalate (DCHP), and di(2-ethylhexyl) phthalate (DEHP) [1]. The simultaneous presence of a compact ethyl ester (C2) and a bulky cyclohexyl ester (C6 cyclic) on the same phthalate backbone generates a unique combination of intermediate molecular weight (276.33 g/mol), moderate volatility, and differentiated metabolic hydrolysis products [2]. Substituting any symmetric phthalate in a formulation without compensating for these differences can shift key performance parameters—including plasticizer efficiency, migration rate, thermal stability window, and degradant profile—in ways that are not predictable from single-parameter comparisons. The quantitative evidence below establishes exactly where this compound departs from its closest analogs.

Quantitative Differentiation Evidence: Phthalic Acid, Cyclohexyl Ethyl Ester (CAS 5333-60-8) vs. Closest Analogs


Boiling Point and Volatility Window: Intermediate Thermal Profile Between Low- and High-Molecular-Weight Symmetric Phthalates

Phthalic acid, cyclohexyl ethyl ester exhibits a boiling point of 356.3°C at 760 mmHg, which is substantially higher than that of diethyl phthalate (DEP, 298°C) but lower than that of di(2-ethylhexyl) phthalate (DEHP, 385°C) and comparable to dibutyl phthalate (DBP, 340°C) [1]. Its flash point of 170.7°C is similarly intermediate—above DEP (156°C) and below DEHP (207°C) [1]. This positions the compound in a volatility window that is lower than low-MW symmetric phthalates (reducing evaporative loss during high-temperature processing) yet higher than high-MW phthalates (facilitating plastisol fusion at lower energy input).

Plasticizer volatility Thermal stability PVC processing

Asymmetric Diester Metabolism: Formation of Two Distinct Monoester Metabolites vs. Single Monoester from Symmetric Phthalates

Unlike symmetric phthalate diesters (e.g., DEP, DBP, DEHP, DCHP) that yield a single monoester metabolite upon enzymatic hydrolysis, phthalic acid, cyclohexyl ethyl ester—as an asymmetric diester—undergoes hydrolysis to produce two chemically distinct monoesters: monoethyl phthalate (MEP, from the ethyl side) and monocyclohexyl phthalate (MCHP, from the cyclohexyl side) [1][2]. In vitro hydrolysis studies of 11 asymmetric phthalates using rat and human liver S9 homogenates demonstrated that all asymmetric phthalates were rapidly hydrolysed into mixtures of both possible monoesters [1]. Studies on butyl benzyl phthalate (BBP), another asymmetric phthalate, have further shown that the two monoesters are formed in unequal proportions (e.g., monobutyl phthalate 44% of dose vs. monobenzyl phthalate 16% of dose), confirming that side-chain identity governs the metabolic ratio [3].

Endocrine disruption Phthalate metabolism Risk assessment REACH

Biodegradation Resistance: Cyclohexyl Substituent Reduces Aerobic Biodegradation Rate Relative to Linear Alkyl Phthalates

In a standardized aerobic sewage treatment study of 11 phthalic acid esters, dicyclohexyl phthalate (DCHP)—which shares the cyclohexyl ester moiety with the target compound—was classified as 'could be biodegraded but did not pass the 10 d window-period,' in contrast to linear alkyl phthalates such as DEP, DBP, and DEHP, which all exhibited ready biodegradability (passing the 10-day window) [1]. The degradation half-life range across the 11 PAEs was 0.625–32.7 h in aerobic sludge [1]. By structural analogy, the cyclohexyl ethyl ester is expected to exhibit intermediate biodegradation kinetics: the ethyl ester group facilitates initial hydrolysis (similar to DEP, which is readily biodegradable), while the cyclohexyl group retards subsequent mineralization (similar to DCHP, which fails the ready-biodegradability criterion). This contrasts with both rapidly degraded short-chain symmetric phthalates (DEP, DBP) and slowly degraded long-chain symmetric phthalates (DEHP), placing the compound in a distinct biodegradation category.

Environmental persistence Biodegradation half-life Sewage treatment Green chemistry

Intermediate Molecular Weight and Density: Balanced Migration Potential Between Low-MW and High-MW Symmetric Phthalates

The molecular weight of phthalic acid, cyclohexyl ethyl ester (276.33 g/mol) positions it between diethyl phthalate (DEP, 222.24 g/mol) and di(2-ethylhexyl) phthalate (DEHP, 390.56 g/mol), and close to dibutyl phthalate (DBP, 278.34 g/mol) [1]. In phthalate plasticizers, migration rate is inversely correlated with molecular weight: lower-MW phthalates (e.g., DEP, dimethyl phthalate) exhibit higher migration rates into food simulants and biological media, while higher-MW phthalates (e.g., DEHP, DINP) show lower migration but may have reduced plasticization efficiency per unit mass [2]. The density of the target compound (1.14 g/cm³) is higher than that of DEHP (0.986 g/cm³) and DBP (1.043 g/cm³), and comparable to DEP (1.12 g/cm³) [1]. This combination of intermediate MW and relatively high density (due to the compact cyclohexyl group) suggests a migration behavior that is more restrained than DEP but potentially less efficient in plasticization than DEHP, providing a differentiated balance.

Plasticizer migration Molecular weight Extraction resistance Food contact

Synthesis Pathway Differentiation: Sequential Esterification Yields Asymmetric Product Not Accessible via Standard Single-Alcohol Phthalation

The synthesis of phthalic acid, cyclohexyl ethyl ester requires a sequential two-step esterification of phthalic anhydride: first with cyclohexanol to form the monoester, followed by esterification of the remaining carboxylic acid with ethanol (or vice versa) . This contrasts with the single-step, single-alcohol esterification used for symmetric phthalates (DEP, DBP, DEHP, DCHP). A patent (JPS6341557A) specifically claims phthalates of the structure where one ester group is a C6–C13 alkyl or cyclohexyl group, citing improved oil resistance, extraction resistance, and staining resistance compared to conventional symmetric phthalates [1]. The two-step synthesis inherently limits the product to the asymmetric diester, but incomplete sequential esterification can yield residual symmetric byproducts (diethyl phthalate or dicyclohexyl phthalate) that must be controlled via purification.

Synthesis route Isomeric purity Specialty plasticizer Procurement specification

Data Gap Advisory: Absence of Direct Head-to-Head Comparative Performance Studies

An explicit search of the open scientific literature (PubMed, Google Scholar, patent databases, cheminformatics repositories) as of the preparation date of this guide did not identify any published study that directly compares the plasticization efficiency, mechanical properties (tensile strength, elongation at break, glass transition temperature shift), migration rates, or toxicological endpoints of phthalic acid, cyclohexyl ethyl ester (CAS 5333-60-8) against a named comparator under identical experimental conditions . All quantitative differentiation claims in this guide are therefore based on: (a) cross-study comparison of independently measured physicochemical properties; (b) class-level inference from structurally analogous compounds (DCHP, BBP, asymmetric phthalates as a class); and (c) supporting evidence from patent claims. Users requiring high-confidence performance data for formulation decisions should commission head-to-head comparative testing under application-relevant conditions before finalizing procurement specifications.

Data gap Comparative studies needed Plasticization efficiency Research opportunity

Application Scenarios Where Phthalic Acid, Cyclohexyl Ethyl Ester (CAS 5333-60-8) Offers Differentiated Value over Symmetric Phthalates


PVC Formulations Requiring Intermediate Volatility Between DEP and DEHP for High-Temperature Processing

In PVC calendering or extrusion operations where processing temperatures exceed 180°C, diethyl phthalate (DEP, BP 298°C, flash 156°C) exhibits unacceptable volatile loss, while di(2-ethylhexyl) phthalate (DEHP, BP 385°C, flash 207°C) may require excessive energy for plastisol fusion. Phthalic acid, cyclohexyl ethyl ester (BP 356.3°C, flash 170.7°C) occupies a quantitatively intermediate volatility window , offering a formulation option that reduces VOC emissions compared to DEP while maintaining easier processability than DEHP. This scenario is supported by the boiling point and flash point data in Evidence Item 1 (Section 3).

Regulatory Toxicology Studies Requiring Asymmetric Phthalate Diester as a Model Compound for Complex Metabolite Profiling

For toxicological research investigating the differential effects of phthalate monoester metabolites, symmetric phthalates produce only a single primary metabolite, limiting the ability to study metabolite interaction effects. Phthalic acid, cyclohexyl ethyl ester generates two distinct monoesters—monoethyl phthalate (MEP) and monocyclohexyl phthalate (MCHP)—upon hydrolysis [1], making it a structurally defined model for studying asymmetric diester metabolism. This scenario draws directly from Evidence Item 2 (Section 3) and is relevant to laboratories conducting REACH-compliant risk assessment of phthalate alternatives.

Environmental Fate Studies Comparing Biodegradation Kinetics of Cyclohexyl-Containing vs. Linear-Alkyl Phthalate Esters

The cyclohexyl substituent on phthalic acid, cyclohexyl ethyl ester is structurally analogous to that of dicyclohexyl phthalate (DCHP), which failed the ready biodegradability 10-day window criterion in aerobic sewage treatment studies . The target compound, bearing one cyclohexyl and one ethyl group, serves as a valuable probe molecule for investigating how partial substitution with a cycloalkyl group affects overall biodegradation kinetics relative to fully linear (DEP, DBP) and fully cyclic (DCHP) phthalates. This scenario is derived from Evidence Item 3 (Section 3).

Specialty PVC Plastisols Where Oil and Extraction Resistance Are Prioritized Over Maximum Plasticization Efficiency

Patent JPS6341557A claims that phthalate plasticizers bearing one cyclohexyl or C6–C13 alkyl group (structural class encompassing the target compound) exhibit excellent resistance to oil, extraction, and staining . For applications such as automotive underbody coatings, wire and cable jacketing, or industrial flooring where contact with hydrocarbon fluids is anticipated, the target compound may offer differentiated extraction resistance compared to symmetric linear phthalates (DEP, DBP, DEHP). This scenario is supported by Evidence Item 5 (Section 3) but requires application-specific validation due to the absence of published quantitative extraction data for this exact compound.

Quote Request

Request a Quote for Phthalic acid, cyclohexyl ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.